molecular formula C22H25N3O2 B4497000 3-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one

3-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one

Cat. No.: B4497000
M. Wt: 363.5 g/mol
InChI Key: BHBSFZJZUWKWMO-UHFFFAOYSA-N
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Description

3-(1H-Indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one (hereafter referred to as the target compound) is a synthetic small molecule characterized by three key structural features:

  • A 1H-indol-3-yl group (an indole ring system) at the propanone’s β-position.
  • A piperazine ring substituted at the N-4 position with a 4-methoxyphenyl group.
  • A propan-1-one linker connecting the indole and piperazine moieties.

The compound has a molecular weight of 391.47 g/mol and exists as a dry powder under standard conditions .

Properties

IUPAC Name

3-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-27-19-9-7-18(8-10-19)24-12-14-25(15-13-24)22(26)11-6-17-16-23-21-5-3-2-4-20(17)21/h2-5,7-10,16,23H,6,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBSFZJZUWKWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by the piperazine moiety.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the indole core, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo various substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Linked Propanone Derivatives

The target compound belongs to a broader class of piperazine-propanone hybrids. Below is a comparative analysis with key analogs:

Compound Name / ID Key Structural Differences Molecular Weight (g/mol) Notable Properties Biological Relevance References
Target Compound Indole + 4-methoxyphenyl-piperazine 391.47 Dry powder; Lipinski-compliant Potential CNS activity (inferred from indole-piperazine motifs)
Compound 16 () 5-Fluoroindole + 4-isopropylpiperazine Not specified Synthesized via 1,2-DCE solvent; ELS purity 100% Inhibitor of AAA ATPase p97; highlights role of piperazine substituents in enzyme targeting
3f () (E)-3-(4-Methoxyphenyl)-1-piperazinylprop-2-en-1-one Not specified Yellow solid (m.p. 79.2–80.4°C); 83% yield Demonstrates the impact of α,β-unsaturated ketone (enone) on reactivity and crystallinity
11a-11o Series () Urea-thiazole-piperazine hybrids with hydrazinyl-oxoethyl side chains 484.2–602.2 (e.g., 11a: 484.2) High yields (83–88%); ESI-MS confirmed Anti-diabetic candidates; sulfonyl groups enhance metabolic stability
BIA () 3,4-Dihydroxy-5-nitrophenyl + 3-(trifluoromethyl)phenyl-piperazine 463.39 Polar nitro/hydroxy groups Control compound in α-synuclein inhibition studies; higher polarity limits blood-brain barrier penetration
Key Observations:
  • Piperazine Substituents : The 4-methoxyphenyl group in the target compound enhances lipophilicity compared to BIA’s polar nitro/hydroxy groups . This may favor CNS penetration.
  • Linker Geometry: Saturated propanone (target compound) vs. enone (3f) alters molecular rigidity. Enones like 3f may exhibit stronger π-π stacking but reduced metabolic stability .
  • Biological Targets : While the target compound’s indole-piperazine motif suggests serotonin receptor affinity, analogs like Compound 16 target ATPases, emphasizing substituent-driven selectivity .

Indole-Containing Piperazine Derivatives

Indole-piperazine hybrids are explored for neuropharmacological applications. Comparisons include:

Compound Name / ID Structural Features Molecular Weight (g/mol) Notable Findings References
Target Compound Indole + 4-methoxyphenyl-piperazine 391.47 Unpublished bioactivity; synthetic accessibility (72–83% yields in similar routes)
Indole Cannabinoids () Morpholinoethyl side chain vs. THC-like alkyl chains Variable (e.g., ~350–450) Optimal activity with 4–6 carbon side chains; pyrrole analogs less potent than indoles
CA-5f () Indole-methylene-piperidinone Not specified Autophagy inhibitor; highlights indole’s role in hydrophobic interactions
Key Observations:
  • Side Chain Optimization: The target compound’s propanone linker mirrors cannabinoid SAR studies, where chain length critically affects receptor binding .
  • Indole vs. Pyrrole : Indole derivatives (target compound) are generally more potent than pyrrole analogs due to enhanced aromatic stacking .

Sulfur-Containing Analogs

Sulfur atoms in analogs influence electronic properties:

Compound Name / ID Structural Features Molecular Weight (g/mol) Notable Properties References
3-[(4-Chlorophenyl)sulfanyl] Analog () 4-Chlorophenylsulfanyl + 4-methoxyphenyl-piperazine 390.93 Higher logP (predicted) due to sulfur’s lipophilicity
Chalcone-Sulfonyl Hybrids () Sulfonyl-piperazine + methoxyphenyl-propenone ~500–550 Sulfonyl groups improve solubility and metabolic stability
Key Observations:

    Biological Activity

    3-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one is a complex organic compound that combines an indole structure with a piperazine ring. This unique configuration suggests potential biological activities, particularly in medicinal chemistry. The compound is of interest due to its possible interactions with various biological targets, including neurotransmitter receptors, which may lead to therapeutic applications in treating mental health disorders and other conditions.

    The molecular formula of this compound is C21H23N3O2C_{21}H_{23}N_{3}O_{2}, and its molecular weight is approximately 349.4 g/mol. The compound features an indole moiety, which is often associated with a range of biological activities, including anti-inflammatory and neuroprotective effects.

    The mechanism of action for this compound likely involves modulation of neurotransmitter systems, particularly serotonin receptors. Compounds containing indole and piperazine structures have been noted for their ability to interact with serotonin receptors, which are critical in mood regulation and anxiety responses. This interaction can lead to various pharmacological effects, making the compound a candidate for further studies in neuropharmacology.

    Biological Activity Overview

    Research indicates that compounds similar to this compound exhibit diverse biological activities:

    Biological Activity Description
    Antidepressant Potential modulation of serotonin pathways.
    Anxiolytic May reduce anxiety through serotonin receptor interaction.
    Antimicrobial Some indole derivatives show activity against various pathogens.
    Antiparasitic Related compounds have demonstrated effectiveness against Plasmodium spp.

    Case Studies and Research Findings

    Several studies have explored the biological activities of compounds related to the indole-piperazine scaffold:

    • Neuropharmacological Studies : A study published in PubMed highlights the potential of indole derivatives as antidepressants due to their action on serotonin receptors. The findings suggest that modifications in the piperazine structure can enhance selectivity and efficacy at these targets .
    • Antimicrobial Activity : Research has indicated that some piperazine derivatives exhibit antimicrobial properties. For example, a series of synthesized compounds showed significant activity against bacterial strains, indicating potential for development as antimicrobial agents .
    • Antiparasitic Properties : A study focused on piperidine derivatives found promising antimalarial activity against both drug-resistant and sensitive strains of Plasmodium falciparum. Although not directly related, these findings support the exploration of similar structures for antiparasitic applications .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one
    Reactant of Route 2
    Reactant of Route 2
    3-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one

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